2-(2,6-二氯-4-甲酰苯氧基)乙酸乙酯

描述

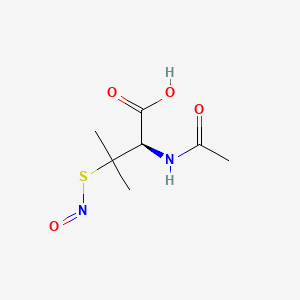

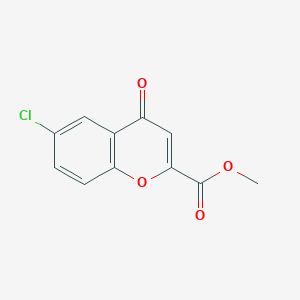

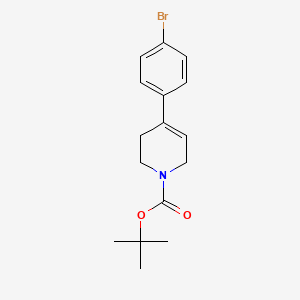

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate, also known as ethyl DCF, is a chemical compound used primarily in scientific research. It has a molecular formula of C11H10Cl2O4 and a molecular weight of 277.1 g/mol .

Synthesis Analysis

The synthesis of Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate involves a reaction with caesium carbonate in acetone under reflux conditions . The starting material, 3,5-dichloro-4-hydroxybenzaldehyde, is reacted with cesium carbonate and ethyl bromoacetate . The mixture is refluxed in acetone under stirring for 1 hour . After evaporation of acetone under reduced pressure, the mixture is extracted with dichloromethane . The organic phase is washed with brine, dried over magnesium sulfate, and concentrated under vacuum . The residue is purified by column chromatography over silica gel to yield the final product .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate consists of an ethyl ester group attached to a dichloro-formylphenoxy moiety . The 1H NMR and 13C NMR spectra provide detailed information about the structure .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is the esterification of 3,5-dichloro-4-hydroxybenzaldehyde with ethyl bromoacetate . This reaction is facilitated by cesium carbonate and occurs under reflux conditions .Physical And Chemical Properties Analysis

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a compound with a molecular weight of 277.1 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

利尿活性

- Lee 等人(1984 年)的一项研究合成了一系列 [2,3-二氯-4-(4-羟基苯甲酰)苯氧基]乙酸乙酯的曼尼希碱和氨甲基衍生物,发现 [2,3-二氯-4-[3-(氨甲基)-4-羟基苯甲酰]苯氧基]乙酸乙酯是一种有效的利尿剂 (Lee 等人,1984 年)。

降解研究

- Sun 和 Pignatello(1993 年)的研究确定了由 Fe3+-催化的过氧化氢矿化 2,4-D 过程中的瞬态产物,揭示了乙酸乙酯提取物等化合物 (Sun 和 Pignatello,1993 年)。

抗氧化活性

- Jayasinghe 等人(2006 年)研究了菠萝蜜果实的二氯甲烷和乙酸乙酯提取物的组合,鉴定出具有强抗氧化活性的酚类化合物 (Jayasinghe 等人,2006 年)。

缓蚀

- Lgaz 等人(2017 年)研究了三种查耳酮衍生物(包括 (E)-2-(4-(3-(3,4-二氯苯基)丙烯酰)苯氧基)乙酸乙酯)对盐酸溶液中低碳钢腐蚀的影响,显示出很高的抑制活性 (Lgaz 等人,2017 年)。

聚合物合成

- Killam 等人(2022 年)制备了醋酸乙烯酯和卤素环取代的 2-氰基-3-苯基-2-丙烯酸乙酯的新型共聚物,提供了对这些共聚物的热行为和分解的见解 (Killam 等人,2022 年)。

抗菌活性

- Chandrashekhar 等人(2013 年)合成了一系列 3-(2,4-二氯苯基)-1-(2-(取代苯氧基)乙酰)-1H-吡唑-4-甲醛,由取代的简单苯酚制备,显示出对各种细菌和真菌菌株的增强抗菌活性 (Chandrashekhar 等人,2013 年)。

镇痛和抗炎活性

- Dewangan 等人(2015 年)评估了由 (4-氯-3-甲基苯氧基)乙酸乙酯合成的 2、5-二取代 1、3、4-恶二唑衍生物的镇痛和抗炎活性,显示出有效的镇痛和抗炎作用 (Dewangan 等人,2015 年)。

安全和危害

Safety precautions for handling Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate include avoiding contact with skin and eyes, preventing ingestion and inhalation, and keeping away from heat, sparks, open flames, and hot surfaces . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding, shock, or friction .

属性

IUPAC Name |

ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAJUXMTVVWOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)